molecular formula C10H13Cl2N B2868635 N-(4-Chlorobenzyl)cyclopropanamine hydrochloride CAS No. 1158263-30-9

N-(4-Chlorobenzyl)cyclopropanamine hydrochloride

Cat. No.: B2868635
CAS No.: 1158263-30-9
M. Wt: 218.12
InChI Key: QTHQCXWGMLXJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties N-(4-Chlorobenzyl)cyclopropanamine hydrochloride (CAS: 1158263-30-9) is an amine salt featuring a cyclopropane ring directly bonded to an amine group, which is further substituted with a 4-chlorobenzyl moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. The compound’s molecular formula is C₁₁H₁₃ClN·HCl, with a molecular weight of 230.15 g/mol.

Such methods are scalable and widely used in medicinal chemistry for optimizing pharmacokinetic properties .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-9-3-1-8(2-4-9)7-12-10-5-6-10;/h1-4,10,12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHQCXWGMLXJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-Chlorobenzyl)cyclopropanamine hydrochloride involves the reaction of 4-chlorobenzyl chloride with cyclopropanamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include:

    Reagents: 4-chlorobenzyl chloride, cyclopropanamine, base (e.g., sodium hydroxide), hydrochloric acid.

    Conditions: The reaction is carried out under an inert atmosphere, such as nitrogen, at room temperature or slightly elevated temperatures.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-(4-Chlorobenzyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-Chlorobenzyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways . Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Amine Substituents

Table 1: Key Structural and Physical Properties
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-(4-Chlorobenzyl)cyclopropanamine HCl (1158263-30-9) C₁₁H₁₃Cl₂N 230.15 Cyclopropane ring, 4-Cl-benzyl, HCl salt
N-(4-Methoxybenzyl)cyclopropanamine HCl C₁₂H₁₆ClNO 241.72 Methoxy substituent (electron-donating)
N-(4-Chlorobenzyl)-2-(1-cyclohexenyl)ethanamine HCl (356532-23-5) C₁₅H₂₁Cl₂N 286.25 Cyclohexene ring, extended carbon chain
N-(4-Chlorobenzyl)-1-phenyl-2-propanamine HCl (13371-56-7) C₁₆H₁₇Cl₂N 298.22 Phenyl group, branched alkyl chain
N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine HCl (1353956-59-8) C₁₃H₂₀Cl₂N₂ 275.22 Cyclohexane diamine, dual amine groups

Key Observations :

  • Ring Strain vs. Stability : The cyclopropane ring in the target compound imposes higher ring strain compared to the cyclohexene or cyclohexane systems in BBB/351 and 1353956-59-6. This strain may enhance reactivity but reduce thermodynamic stability .
  • Bulk and Solubility : Compounds with extended alkyl chains (e.g., BBB/351) or aromatic branches (e.g., 13371-56-7) exhibit higher molecular weights and reduced solubility compared to the compact cyclopropane derivative .

Key Observations :

  • The 4-chlorobenzyl group may enhance lipophilicity, aiding blood-brain barrier penetration .
  • Tricyclic Analogues: Cyclobenzaprine HCl () demonstrates how ring expansion (tricyclic vs. monocyclic) shifts activity toward central nervous system targets, highlighting the importance of ring size in pharmacological targeting .
  • Antimicrobial Potential: Pyrimidine derivatives () with chlorobenzyl groups exhibit broad-spectrum antimicrobial activity, though the target compound’s cyclopropane ring may limit similarity to these planar heterocycles .

Biological Activity

N-(4-Chlorobenzyl)cyclopropanamine hydrochloride is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropanamine core substituted with a 4-chlorobenzyl group. Its chemical structure allows it to interact with various biological targets, making it a candidate for pharmacological studies.

Property Value
Molecular Formula C10_{10}H12_{12}ClN.HCl
Molecular Weight 215.17 g/mol
Solubility Soluble in water
Melting Point Not specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate neurotransmitter systems, particularly dopaminergic and serotonergic pathways, suggesting its potential in treating psychiatric disorders like depression and anxiety .

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

  • Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter levels, potentially affecting mood and behavior.
  • Antitumor Activity : Preliminary investigations indicate that it may inhibit the growth of certain cancer cell lines through modulation of signaling pathways .
  • Antimicrobial Properties : Some studies suggest that it exhibits antimicrobial activity against various pathogens, although further research is needed to confirm these effects .

Case Studies

  • Neuropharmacological Effects :
    • A study investigated the effects of this compound on animal models of depression. The results indicated a significant reduction in depressive-like behaviors, suggesting potential as an antidepressant .
  • Antitumor Activity :
    • In vitro studies demonstrated that the compound inhibited the proliferation of A549 lung cancer cells by regulating pathways associated with cell migration and invasion .
  • Antimicrobial Activity :
    • Research indicated that the compound showed promising activity against bacterial strains, warranting further investigation into its potential as an antimicrobial agent .

Summary of Biological Activities

Activity Type Effect Observed Reference
Neurotransmitter ModulationMood enhancement
Antitumor ActivityInhibition of cancer cell growth
Antimicrobial PropertiesActivity against pathogens

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.